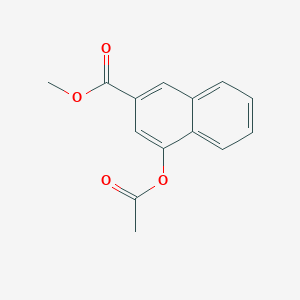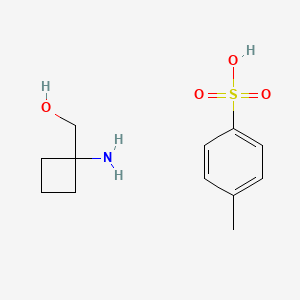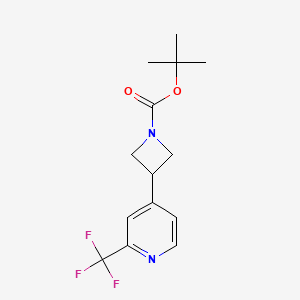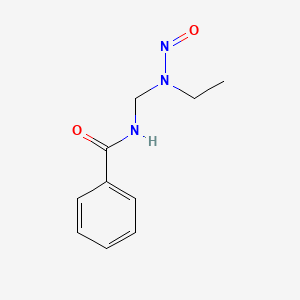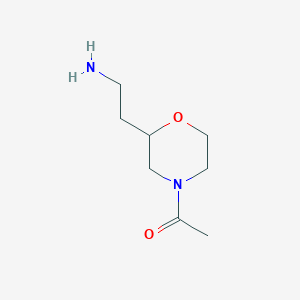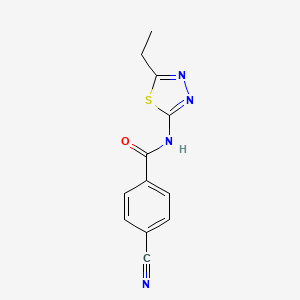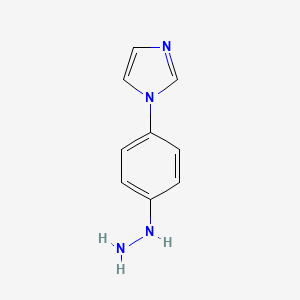![molecular formula C21H26N2O8 B13936912 (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate CAS No. 52723-96-3](/img/structure/B13936912.png)
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is a chemical compound with the molecular formula C21H26N2O8 and a molecular weight of 434.44 g/mol . This compound is known for its unique structure, which includes two acrylate groups attached to a central phenylene core through iminocarbonyloxy linkages. It is used in various industrial and scientific applications due to its reactivity and functional properties.
準備方法
The synthesis of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate typically involves the reaction of 4-methyl-1,3-phenylenediamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-methyl-2,1-ethanediol to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反応の分析
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The iminocarbonyloxy linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
作用機序
The mechanism of action of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix can encapsulate other molecules, making it useful for drug delivery and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated molecules .
類似化合物との比較
Similar compounds to (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate include other diacrylate monomers such as:
Ethylene glycol dimethacrylate (EGDMA): Used in the production of cross-linked polymers and hydrogels.
Triethylene glycol dimethacrylate (TEGDMA): Commonly used in dental materials and adhesives.
Bisphenol A dimethacrylate (Bis-GMA): Widely used in dental composites and sealants.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and functional properties compared to other diacrylate monomers.
特性
CAS番号 |
52723-96-3 |
|---|---|
分子式 |
C21H26N2O8 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-[[4-methyl-3-(1-prop-2-enoyloxypropan-2-yloxycarbonylamino)phenyl]carbamoyloxy]propyl prop-2-enoate |
InChI |
InChI=1S/C21H26N2O8/c1-6-18(24)28-11-14(4)30-20(26)22-16-9-8-13(3)17(10-16)23-21(27)31-15(5)12-29-19(25)7-2/h6-10,14-15H,1-2,11-12H2,3-5H3,(H,22,26)(H,23,27) |
InChIキー |
XLUSIRDIYAYDCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)COC(=O)C=C)NC(=O)OC(C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


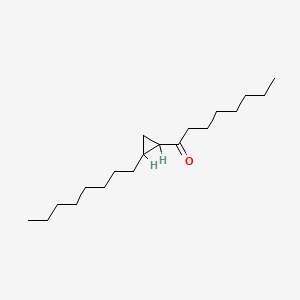
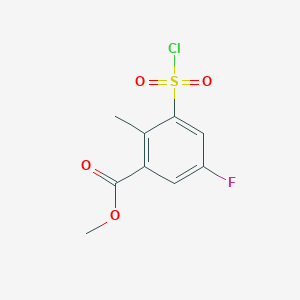
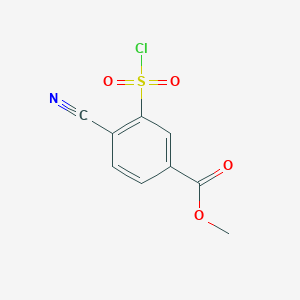
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

